(R)-1-(4-Methoxyphenyl)butan-1-amine
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Overview
Description
®-1-(4-Methoxyphenyl)butan-1-amine is an organic compound that belongs to the class of phenethylamines It is characterized by the presence of a methoxy group attached to the phenyl ring and an amine group attached to the butane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-Methoxyphenyl)butan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 4-methoxybenzaldehyde.
Formation of Intermediate: The 4-methoxybenzaldehyde undergoes a Grignard reaction with a suitable Grignard reagent, such as butylmagnesium bromide, to form the corresponding alcohol.
Reduction: The intermediate alcohol is then reduced using a reducing agent like lithium aluminum hydride to yield the desired amine.
Industrial Production Methods
In an industrial setting, the production of ®-1-(4-Methoxyphenyl)butan-1-amine may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction efficiency.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.
Purification: Advanced purification techniques like recrystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
®-1-(4-Methoxyphenyl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving strong nucleophiles like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenethylamines.
Scientific Research Applications
®-1-(4-Methoxyphenyl)butan-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of ®-1-(4-Methoxyphenyl)butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
®-1-(4-Hydroxyphenyl)butan-1-amine: Similar structure but with a hydroxy group instead of a methoxy group.
®-1-(4-Methylphenyl)butan-1-amine: Similar structure but with a methyl group instead of a methoxy group.
®-1-(4-Ethoxyphenyl)butan-1-amine: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
®-1-(4-Methoxyphenyl)butan-1-amine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can affect the compound’s electronic properties, making it distinct from other similar compounds with different substituents.
Properties
Molecular Formula |
C11H17NO |
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Molecular Weight |
179.26 g/mol |
IUPAC Name |
(1R)-1-(4-methoxyphenyl)butan-1-amine |
InChI |
InChI=1S/C11H17NO/c1-3-4-11(12)9-5-7-10(13-2)8-6-9/h5-8,11H,3-4,12H2,1-2H3/t11-/m1/s1 |
InChI Key |
YFIJHKACBGRMFQ-LLVKDONJSA-N |
Isomeric SMILES |
CCC[C@H](C1=CC=C(C=C1)OC)N |
Canonical SMILES |
CCCC(C1=CC=C(C=C1)OC)N |
Origin of Product |
United States |
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